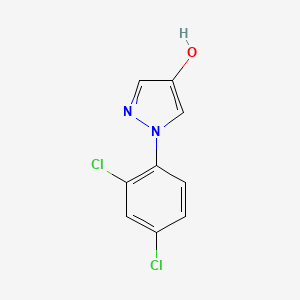

1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-1-2-9(8(11)3-6)13-5-7(14)4-12-13/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOFJPJDYVWHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281916 | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77458-39-0 | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77458-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,4 Dichlorophenyl 1h Pyrazol 4 Ol and Its Analogues

Established Synthesis Routes for Pyrazole-4-ol Systems

Established routes to pyrazole-4-ol systems are foundational in heterocyclic synthesis, primarily relying on cyclocondensation reactions that efficiently construct the pyrazole (B372694) core from acyclic precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are the cornerstone of pyrazole synthesis. These methods involve the reaction of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species, leading to the formation of the five-membered pyrazole ring through a condensation and cyclization sequence.

The reaction between 1,3-dicarbonyl compounds and arylhydrazines, such as (2,4-dichlorophenyl)hydrazine (B84532), is a primary and widely utilized method for the synthesis of N-aryl pyrazoles. nih.govresearchgate.net This reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. organic-chemistry.org The use of an appropriately substituted arylhydrazine, in this case, (2,4-dichlorophenyl)hydrazine, directly installs the desired N-aryl substituent onto the pyrazole core.

The regioselectivity of the reaction can be a critical consideration when using unsymmetrical 1,3-diketones, as two different regioisomers can potentially be formed. nih.gov However, reaction conditions, including solvent and catalyst, can be optimized to favor the formation of a specific isomer. nih.gov For instance, conducting the reaction in N,N-dimethylacetamide at room temperature has been shown to provide good yields and high regioselectivity. nih.govorganic-chemistry.org One-pot procedures where the 1,3-diketone is generated in situ from ketones and acid chlorides before the addition of hydrazine offer a streamlined approach to a wide array of pyrazole derivatives. organic-chemistry.orgorganic-chemistry.org

Table 1: Examples of Pyrazole Synthesis via Condensation of 1,3-Diketones and Hydrazines

| 1,3-Diketone Precursor | Hydrazine Precursor | Resulting Pyrazole | Reference |

|---|---|---|---|

| Acetylacetone | (2,4-dichlorophenyl)hydrazine | 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole | nih.gov |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | 1-Aryl-3-aryl-5-(trifluoromethyl)-1H-pyrazole | nih.gov |

An alternative route to 4-hydroxypyrazoles involves the use of chalcone (B49325) epoxides as the three-carbon backbone. Chalcones (α,β-unsaturated ketones) can be readily epoxidized to form the corresponding chalcone epoxides. The subsequent reaction of these epoxides with hydrazines, including substituted arylhydrazines, leads to the formation of 4-hydroxypyrazolines. ijcrt.org

The mechanism involves the nucleophilic attack of the hydrazine on one of the epoxide carbons, leading to ring-opening. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrazole ring system. This method directly furnishes the 4-hydroxy functionality on the pyrazole core. The use of (2,4-dichlorophenyl)hydrazine in this reaction would theoretically yield 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol derivatives. ijcrt.org The reaction of chalcones with hydrazine derivatives is a common method for synthesizing pyrazolines, which are precursors to pyrazoles. nih.govthepharmajournal.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach enhances efficiency by minimizing purification steps and reducing waste.

One-pot syntheses are highly valued for their operational simplicity and efficiency. beilstein-journals.orgjocpr.com Several multicomponent strategies have been developed for the synthesis of pyrazole derivatives. A common approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine in a single reaction vessel. organic-chemistry.org For example, a four-component reaction of aryl aldehydes, ethyl acetoacetate (B1235776), malononitrile (B47326), and hydrazine hydrate (B1144303) can produce complex dihydropyrano[2,3-c]pyrazoles. amazonaws.com These strategies often utilize catalysts, such as ionic liquids or nanoparticles, to promote the reaction and improve yields. beilstein-journals.orgjocpr.com The inclusion of (2,4-dichlorophenyl)hydrazine as the hydrazine component in these MCRs would directly lead to the formation of 1-(2,4-dichlorophenyl)-substituted pyrazoles.

Table 2: Overview of One-Pot Pyrazole Synthesis Strategies

| Reactants | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Aldehydes, 1,3-Dicarbonyls, Diazo compounds | None (O₂ as oxidant) | Polyfunctional Pyrazoles | organic-chemistry.org |

| 1,3-Dicarbonyls, Phenyl Hydrazines | Ionic Liquid | N-Phenyl Pyrazoles | jocpr.com |

A prominent strategy in multicomponent pyrazole synthesis involves a tandem sequence of Knoevenagel condensation followed by a Michael addition. researchgate.net This sequence typically begins with the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile or a β-ketoester, to form a reactive Michael acceptor. beilstein-journals.orgnih.gov

Subsequently, a nucleophile, in this case, a hydrazine derivative, undergoes a Michael addition to the α,β-unsaturated intermediate. The resulting adduct then cyclizes and eliminates a molecule of water to afford the final pyrazole product. researchgate.netnih.gov This tandem approach is highly efficient for creating polysubstituted pyrazoles. nih.gov For instance, the reaction of aldehydes, malononitrile, and hydrazines can be extended to a four-component synthesis by including a β-ketoester, leading to the formation of fused pyrano[2,3-c]pyrazole systems. beilstein-journals.orgnih.gov

Metal-Catalyzed Synthetic Protocols

Transition-metal catalysis offers powerful tools for the construction of pyrazole rings, providing efficient and selective pathways that are often difficult to achieve through classical methods. mdpi.com Catalysts based on silver and copper are particularly notable for their utility in synthesizing complex pyrazole structures.

Silver catalysis has been effectively employed in the synthesis of pyrazole derivatives through various reaction pathways. One notable application is in [3+2] cycloaddition reactions. For instance, silver-mediated cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides a mild and efficient route to substituted pyrazoles. organic-chemistry.org This method is valued for its broad substrate scope and tolerance of diverse functional groups. organic-chemistry.org

Another key area is the silver-catalyzed reaction of trifluoromethylated ynones with aryl or alkyl hydrazines, which yields 3-CF3-pyrazoles. mdpi.com Silver salts have also been used in combination with organocatalysts in sequential reactions, such as the synthesis of spiropyrazolones via a Michael addition followed by a silver-catalyzed Conia-ene reaction for the 5-exo-dig-cyclization of alkyne-tethered intermediates. nih.gov Computational studies have helped to elucidate the reaction pathways, indicating that silver(I) catalysis lowers the activation energy barrier for the cyclization step. nih.gov

Table 1: Examples of Silver-Catalyzed Pyrazole Synthesis

| Catalyst | Reactants | Product Type | Key Feature |

|---|---|---|---|

| Silver Salt | N-isocyanoiminotriphenylphosphorane, Terminal Alkynes | Substituted Pyrazoles | Utilizes a stable and odorless isocyanide reagent. organic-chemistry.org |

| Silver Catalyst | Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines | 3-CF3-Pyrazoles | Efficient method for incorporating trifluoromethyl groups. mdpi.com |

Copper catalysts are widely used in pyrazole synthesis, particularly for reactions involving cyclization and N-arylation steps, which are crucial for producing analogues of this compound. rsc.orgrsc.org A prominent strategy is the copper-catalyzed tandem cyclization/arylation of α,β-alkynic N-tosyl hydrazones with diaryliodonium salts. rsc.org This one-pot methodology efficiently produces a diverse range of N-aryl pyrazoles with good yields and functional group tolerance. rsc.orgrsc.org Mechanistic studies suggest the reaction proceeds through a sequence of cyclization, deprotection of the tosyl group, and subsequent N-arylation, where the copper catalyst is essential for the transformation. rsc.org

Copper(I) iodide (CuI) is also effective in mediating the electrophilic cyclization of α,β-alkynic hydrazones. acs.org This reaction, typically performed in the presence of a base like triethylamine, is general for a variety of substrates, including those with aliphatic and aromatic substituents. acs.org Furthermore, copper catalysis can be used to achieve switchable, site-selective N-arylation of unsymmetrical pyrazoles using arynes. nih.gov By carefully selecting the ligands, the arylation can be directed to either nitrogen atom of the pyrazole ring, overcoming common regioselectivity challenges seen in traditional cross-coupling methods. nih.gov

Table 2: Overview of Copper-Catalyzed Reactions for N-Aryl Pyrazole Synthesis

| Catalyst System | Starting Materials | Reaction Type | Advantage |

|---|---|---|---|

| Copper Salt | α,β-Alkynic N-tosyl hydrazones, Diaryliodonium triflates | Tandem Cyclization/Deprotection/Arylation | One-pot synthesis of structurally diverse N-aryl pyrazoles. rsc.orgrsc.org |

| CuI / Triethylamine | α,β-Alkynic Hydrazones | Electrophilic Cyclization | Good to excellent yields for a broad range of substrates. acs.org |

Oxidative Cyclization Methodologies

Oxidative cyclization represents an efficient strategy for pyrazole synthesis, often involving the formation of key C-C and N-N bonds in a single cascade. researchgate.net These methods frequently use a mild oxidant to facilitate the ring-closing step. For example, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates uses air as a green oxidant to afford substituted pyrazoles with high regioselectivity. organic-chemistry.org

Another approach involves the in-situ oxidation of pyrazoline intermediates, which can be formed from the condensation of ketones, aldehydes, and hydrazine. organic-chemistry.org Reagents like bromine or simply heating in DMSO under an oxygen atmosphere can effectively oxidize the pyrazoline to the corresponding aromatic pyrazole. organic-chemistry.org An oxidative [3+2] cycloaddition of electron-deficient terminal olefins with α-diazoesters and amides has also been developed using Oxone as the catalyst, offering moderate to excellent yields and good regioselectivity. mdpi.com These oxidative methods provide practical and efficient routes to tetrasubstituted pyrazoles while avoiding the direct use of hazardous hydrazine starting materials. researchgate.net

Regioselective Synthesis Strategies

Controlling regioselectivity is paramount in the synthesis of specifically substituted pyrazoles like 1-aryl-pyrazol-4-ols. The reaction of arylhydrazines with unsymmetrical 1,3-dicarbonyl compounds is a classic method where the outcome is highly dependent on reaction conditions. mdpi.comresearchgate.net A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved by reacting 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, resulting in high yields. mdpi.comresearchgate.net

For the synthesis of pyrazol-4-ol analogues, specifically 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, a common route involves the condensation of arylhydrazines with reagents like diethyl α-(ethoxymethylidene)malonate. mdpi.comnih.gov The reaction proceeds through an enhydrazine intermediate, followed by base-catalyzed cyclization. mdpi.comnih.gov Conversely, synthesizing the isomeric 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates is more challenging but can be achieved through a novel two-step process involving the acylation of hydrazines with methyl malonyl chloride, followed by cyclization. mdpi.comnih.gov The choice of starting materials and the sequence of bond formation are critical in directing the cyclization to the desired regioisomer. beilstein-journals.org Transition metal-free methods using vinyl sulfoxonium ylides and aryl diazonium salts have also been developed to produce specific trisubstituted pyrazole isomers with high regioselectivity. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound Analogues

The application of green chemistry principles to pyrazole synthesis aims to reduce environmental impact by using safer solvents, avoiding hazardous reagents, and improving atom economy. nih.govbenthamdirect.com This includes the development of catalyst-free reactions and the use of environmentally benign reaction media like water. researchgate.netthieme-connect.com

Developing synthetic methods that proceed efficiently without a catalyst is a core goal of green chemistry. rsc.org For pyrazole synthesis, a notable catalyst-free approach is the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can be achieved simply by heating. rsc.orgresearchgate.net When α-diazocarbonyl substrates are used, these reactions can often be conducted under solvent-free conditions, affording high yields of the pyrazole product without the need for extensive purification. rsc.orgresearchgate.net

Temperature-controlled divergent synthesis offers another catalyst-free strategy. By simply adjusting the reaction temperature, the electrophilic cyclization of common starting materials can yield either pyrazoles or 1-tosyl-1H-pyrazoles in moderate to excellent yields, completely avoiding the need for transition-metal catalysts and external oxidants. nih.gov Furthermore, multicomponent reactions can be designed to proceed without catalysts. An iodine-mediated, metal- and catalyst-free cascade reaction has been reported for the synthesis of aminopyrazole thioether derivatives, showcasing an operationally simple and environmentally friendly protocol. rsc.org

Table 3: Comparison of Catalyst-Free Pyrazole Synthesis Methods

| Method | Reactants | Conditions | Key Advantage |

|---|---|---|---|

| Thermal Cycloaddition | Diazo Compounds, Alkynes | Heating, often solvent-free | High yields, simple procedure, no purification needed. rsc.orgresearchgate.net |

| Divergent Synthesis | α,β-Alkynic Hydrazones | Temperature control (e.g., 95 °C) | Access to different product classes without catalysts or oxidants. nih.gov |

Solvent-Free and Aqueous Media Approaches

Modern synthetic chemistry emphasizes the development of environmentally friendly protocols, with solvent-free and aqueous media reactions being at the forefront of "green chemistry". These approaches minimize or eliminate the use of volatile organic solvents, reducing environmental impact and often simplifying reaction work-up.

Solvent-Free Synthesis: The synthesis of pyrazole derivatives under solvent-free conditions has been effectively achieved, particularly through microwave irradiation. For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been conducted under microwave irradiation without a solvent to produce 3,5-disubstituted-1H-pyrazoles in high yields and with short reaction times. mdpi.com Another approach involves five-component reactions catalyzed by montmorillonite (B579905) K10 clay at elevated temperatures (65–70 °C) to yield highly substituted pyrano[2,3-c]pyrazoles. mdpi.comnih.gov Similarly, the condensation of ethyl acetoacetate and phenylhydrazine (B124118) can be accomplished by heating at 120°C under solvent-free conditions to produce 3-methyl-1-phenyl-2-pyrazolin-5-one. rasayanjournal.co.in The synthesis of pyrazoles via 1,3-dipolar cycloaddition of α-diazocarbonyl compounds to alkynes can also be conducted by simple heating under solvent-free conditions, affording products in high yields often without the need for further purification. rsc.org

Aqueous Media Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Several multicomponent reactions for pyrazole synthesis have been successfully performed in water. A four-component reaction of an aldehyde, hydrazine hydrate, a β-ketoester, and an enolizable active methylene compound like malononitrile can be catalyzed by piperidine (B6355638) in water at room temperature to produce pyrano[2,3-c]pyrazole derivatives. mdpi.com Similarly, novel pyrazole and pyrazolo[3,4-b]pyridine derivatives can be synthesized through three- or four-component reactions in water with a catalytic amount of ammonium (B1175870) acetate (B1210297). longdom.orgpreprints.org The use of magnetized distilled water has also been reported for the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolone derivatives, achieving high yields. thieme-connect.com

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aldehydes, Malononitrile, Phenylhydrazine | PEG-400/Water, Ultrasound, Room Temp. | Substituted Pyrazole | High | researchgate.net |

| Hydrazine Hydrate, Ethyl Acetoacetate, Aldehyde, 1,3-Dimethyl Barbituric Acid, Ammonium Acetate | Water, Nano-ZnO, Reflux | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | - | mdpi.com |

| Enaminones, Benzaldehyde, Hydrazine Dihydrochloride | Water, Ammonium Acetate, Reflux | 1-H-pyrazole derivatives | Good | longdom.orgpreprints.org |

| Tosylhydrazones, α,β-Unsaturated Carbonyls | Microwave, Solvent-Free | 3,5-disubstituted-1H-pyrazoles | High | mdpi.com |

Synthesis of Structurally Related Pyrazole-4-ol Hybrids and Derivatives

Hybrid molecules, which combine two or more pharmacophoric units in a single structure, represent a key strategy in drug discovery. The pyrazole-4-ol scaffold is a versatile platform for creating such hybrids.

Pyrazole-Dimedone Hybrid Architectures

Pyrazole-dimedone hybrids can be synthesized through efficient multicomponent reactions. A notable example is the four-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, various aldehydes, and dimedone. mdpi.com This reaction is typically mediated by a base like diethylamine (B46881) (Et₂NH) and can be carried out in water at ambient temperature, highlighting its green credentials. The process involves a sequence of Knoevenagel condensation and Michael addition reactions to build the complex hybrid architecture. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one | Aldehydes | Dimedone | Et₂NH, Water, Room Temp. | Pyrazole-dimedone derivatives | 40-78% | mdpi.com |

Pyrazole-Sulfonamide Derivatives

The synthesis of pyrazole-sulfonamide derivatives is a well-established process, typically involving two main steps. First, a pyrazole core is subjected to sulfonylation, followed by amidation. nih.gov

Sulfonylation : The pyrazole ring is treated with a sulfonating agent, commonly chlorosulfonic acid, often in a solvent like chloroform. This reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the pyrazole ring, typically at the C4 position. nih.govbutlerov.com

Amidation : The resulting pyrazole-4-sulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base, such as diisopropylethylamine or triethylamine, in a solvent like dichloromethane. nih.gov This step couples the amine to the sulfonyl group, forming the final sulfonamide derivative. nih.govnih.gov

This two-step procedure allows for the creation of a diverse library of pyrazole-sulfonamide derivatives by varying the amine component in the final step. nih.gov

| Step | Starting Material | Reagents | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1. Sulfonylation | 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform, 60°C | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | nih.gov |

| 2. Amidation | Pyrazole-4-sulfonyl chloride | Various Amines, Diisopropylethylamine | Dichloromethane, 25-30°C | N-substituted-pyrazole-4-sulfonamides | nih.gov |

Pyrazole-Triazole Systems

Hybrid molecules containing both pyrazole and triazole rings have been synthesized through several routes, most notably via 1,3-dipolar cycloaddition reactions. One method involves the reaction of an olefin-containing precursor, such as styrylsulfonylmethyl-1,2,4-triazolylamine, with diazomethane. aip.org This reaction proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which is subsequently aromatized using an oxidizing agent like chloranil (B122849) to yield the final pyrazolyl-1,2,4-triazole product. aip.org

Another powerful method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This approach allows for the facile connection of a pyrazole unit bearing an azide (B81097) group with a terminal alkyne, or vice versa, to form a 1,2,3-triazole linker. beilstein-journals.orgresearchgate.net This method is highly efficient and versatile, enabling the synthesis of a wide array of pyrazole-triazole hybrids. beilstein-journals.org

| Method | Precursors | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Styrylsulfonylmethyl-1,2,4-triazolylamine | 1. Diazomethane, Et₃N, -20°C 2. Chloranil, Xylene | 5-(4-Aryl-1H-pyrazol-3-sulfonylmethyl)-4H-1,2,4-triazol-3-amine | aip.org |

| CuAAC (Click Chemistry) | Pyrazolyl azide, Terminal alkyne | Cu(II) sulfate, Sodium ascorbate | 1,2,3-Triazole-linked pyrazole hybrid | beilstein-journals.org |

Pyrazole-Indanone Hybrids

Aryl pyrazole-indanone hybrids are effectively synthesized via the Knoevenagel condensation. rasayanjournal.co.in This reaction involves the base-catalyzed condensation of a pyrazole derivative containing an active aldehyde group, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, with a 1-indanone (B140024) derivative. rasayanjournal.co.inresearchgate.net The reaction is typically carried out at room temperature in ethanol (B145695) with a base like sodium hydroxide. rasayanjournal.co.in The active methylene group of the indanone attacks the pyrazole carbaldehyde, leading to a condensation product and subsequent dehydration to form the final hybrid molecule. rasayanjournal.co.in This method allows for structural diversity by varying the substituents on both the pyrazole and indanone starting materials. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Reaction Type | Yield | Reference |

|---|---|---|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Substituted 1-indanones | Sodium hydroxide, Ethanol, Room Temp. | Knoevenagel Condensation | Good to Excellent | rasayanjournal.co.in |

Pyrazole-Pyridone Derivatives

The synthesis of pyrazole-pyridone derivatives often involves multicomponent reactions to construct the fused heterocyclic system. One approach is the synthesis of pyrazolo[3,4-b]pyridine-diones through a five-component reaction. This involves reacting hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an aryl aldehyde, and ammonium acetate in water. mdpi.com Another strategy involves the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of an FeCl₃-SiO₂ catalyst to yield a complex chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one structure. mdpi.com These methods provide access to complex, polycyclic systems where the pyrazole and pyridone rings are fused, creating a rigid and structurally diverse scaffold. mdpi.commdpi.com

| Reactants | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Hydrazine hydrate, Ethyl acetoacetate, 1,3-Dimethyl barbituric acid, Aryl aldehyde, Ammonium acetate | Nano-ZnO / Water | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | mdpi.com |

| 3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine, 3-Acetyl-2H-chromen-2-one | FeCl₃-SiO₂ / Ethanol | Chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one | mdpi.com |

Advanced Spectroscopic and Structural Characterization of 1 2,4 Dichlorophenyl 1h Pyrazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol, the spectrum is expected to display distinct signals corresponding to the protons on the pyrazole (B372694) ring, the dichlorophenyl ring, and the hydroxyl group.

The pyrazole ring protons, H3 and H5, are expected to appear as singlets in the aromatic region of the spectrum, typically between δ 7.5 and 8.5 ppm. Their singlet nature arises from the absence of adjacent protons for spin-spin coupling. The dichlorophenyl group protons would present a more complex pattern. The H3' proton, situated between two chlorine atoms, would likely appear as a doublet. The H5' proton would also be a doublet, while the H6' proton, being adjacent to both a chlorine atom and a proton, would be expected to show up as a doublet of doublets. These aromatic protons typically resonate between δ 7.2 and 7.8 ppm. The hydroxyl (-OH) proton is expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyrazole H3 | 7.5 - 8.5 | Singlet (s) |

| Pyrazole H5 | 7.5 - 8.5 | Singlet (s) |

| Dichlorophenyl H3' | 7.2 - 7.8 | Doublet (d) |

| Dichlorophenyl H5' | 7.2 - 7.8 | Doublet (d) |

| Dichlorophenyl H6' | 7.2 - 7.8 | Doublet of Doublets (dd) |

| Hydroxyl OH | Variable | Broad Singlet (br s) |

¹³C NMR Spectral Analysis (including DEPT techniques)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The molecule this compound has nine unique carbon atoms, and thus nine distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

The carbons of the pyrazole ring (C3, C4, C5) and the dichlorophenyl ring (C1' to C6') would resonate in the typical aromatic/heteroaromatic region (δ 110-160 ppm). The C4 carbon, bearing the hydroxyl group, would be significantly shifted downfield due to the deshielding effect of the oxygen atom. Similarly, the carbons attached to chlorine atoms (C2' and C4') and the carbon attached to the pyrazole nitrogen (C1') would also show characteristic downfield shifts.

Distortionless Enhancement by Polarization Transfer (DEPT) techniques would be used to differentiate between the types of carbon atoms. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons (none in this molecule), while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for CH carbons. This would allow for the unambiguous assignment of the protonated carbons in both the pyrazole and dichlorophenyl rings.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |

| Pyrazole C3 | 130 - 150 | Positive | Positive |

| Pyrazole C4 | 150 - 170 | No Signal | No Signal |

| Pyrazole C5 | 115 - 135 | Positive | Positive |

| Dichlorophenyl C1' | 135 - 145 | No Signal | No Signal |

| Dichlorophenyl C2' | 130 - 140 | No Signal | No Signal |

| Dichlorophenyl C3' | 125 - 135 | Positive | Positive |

| Dichlorophenyl C4' | 130 - 140 | No Signal | No Signal |

| Dichlorophenyl C5' | 115 - 125 | Positive | Positive |

| Dichlorophenyl C6' | 125 - 135 | Positive | Positive |

Infrared (IR) Spectroscopy for Functional Group Elucidation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands.

A prominent, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The stretching vibrations for the C=N and C=C bonds within the pyrazole and phenyl rings would appear in the 1450-1600 cm⁻¹ region. A distinct C-O stretching vibration would be observed in the 1200-1300 cm⁻¹ range. Finally, the presence of the chlorine substituents would give rise to C-Cl stretching bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N, C=C Stretch (ring) | 1450 - 1600 |

| C-O Stretch | 1200 - 1300 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆Cl₂N₂O), the high-resolution mass spectrum would provide the exact mass of the molecular ion [M]⁺. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the cleavage of the bond between the phenyl and pyrazole rings, leading to fragments corresponding to the dichlorophenyl cation and the pyrazol-4-ol radical, or vice versa. Further fragmentation of the pyrazole ring itself is also a possibility.

| Ion | Description | Expected m/z (for ³⁵Cl) |

| [M]⁺ | Molecular Ion | 232 |

| [M-Cl]⁺ | Loss of a chlorine atom | 197 |

| [C₆H₃Cl₂]⁺ | Dichlorophenyl fragment | 145 |

| [C₃H₃N₂O]⁺ | Pyrazol-4-ol fragment | 83 |

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, allowing for a complete conformational analysis of this compound.

Dihedral Angle Analysis and Conformational Preferences

Following a comprehensive search of publicly available scientific literature and crystallographic databases, detailed experimental data specifically characterizing the intermolecular interactions for the compound This compound could not be located.

To generate a scientifically accurate and detailed analysis of the intermolecular forces—such as hydrogen bonding, halogen-halogen contacts, and C-H···π interactions—a definitive crystal structure analysis determined through methods like X-ray crystallography is required. This analysis would provide the precise atomic coordinates and molecular arrangement in the solid state, from which the geometric parameters of these non-covalent interactions (e.g., bond distances and angles) can be calculated and described.

While research exists for structurally related pyrazole derivatives containing the 2,4-dichlorophenyl moiety, the specific substitution pattern and the presence of the hydroxyl group at the 4-position of the pyrazole ring in the target compound will uniquely influence its crystal packing and the nature of its intermolecular interactions. Extrapolating data from analogous but chemically distinct compounds would not adhere to the required standards of scientific precision for the specified molecule.

Therefore, the subsection on Intermolecular Interactions for This compound cannot be completed at this time due to the absence of the necessary primary crystallographic data in the searched resources.

Computational and Theoretical Investigations of 1 2,4 Dichlorophenyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular properties of 1-(2,4-dichlorophenyl)-1H-pyrazol-4-ol at the atomic level. These theoretical studies offer a detailed understanding of the molecule's geometry, electronic characteristics, and potential chemical behavior, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyrazole (B372694) derivatives, calculations are commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p). ijstr.org This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The optimized structure obtained from DFT calculations is often found to be in good agreement with experimental findings from techniques like X-ray crystallography. acu.edu.inuomphysics.net A key aspect of the geometry of molecules like this compound is the planarity, or lack thereof, between its constituent rings. For instance, in related structures, the dihedral angle between a pyrazole ring and an attached dichlorophenyl ring can confirm a non-planar molecular structure. acu.edu.in In one similar pyrazole derivative, the dihedral angle between the pyrazole ring and its N- and C-bonded benzene (B151609) rings were found to be 8.28 (11)° and 40.89 (10)°, respectively. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. scite.ai The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. schrodinger.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.comunar.ac.id A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO is often localized on the pyrazole ring and adjacent phenyl rings, while the LUMO can be distributed over different parts of the molecule depending on the substituents. nih.gov

| Compound Series | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| M1 | -5.92 | -2.50 | 3.42 | unar.ac.idnih.gov |

| M2 | -5.91 | -2.77 | 3.14 | unar.ac.idnih.gov |

| M3 | -5.87 | -2.85 | 3.02 | unar.ac.idnih.gov |

| M6 | -6.06 | -2.90 | 3.16 | unar.ac.idnih.gov |

This table presents representative HOMO-LUMO data for a series of related pyrazole derivatives (M1, M2, M3, M6) to illustrate typical values obtained from DFT calculations. unar.ac.idnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map illustrates regions of varying electrostatic potential on the molecular surface. These maps are used to identify areas that are electron-rich (negative potential) and susceptible to electrophilic attack, as well as regions that are electron-poor (positive potential) and prone to nucleophilic attack. chemrxiv.orgresearchgate.net

Typically, MEP maps use a color scale where red indicates the most negative potential (high electron density), often found around electronegative atoms like oxygen and nitrogen, and blue indicates the most positive potential (electron-deficient regions). chemrxiv.org For pyrazole derivatives, the MEP analysis often reveals that the nitrogen atoms of the pyrazole ring and the oxygen atom of a hydroxyl group are centers of negative potential, making them likely sites for electrophilic interactions. acu.edu.innih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density within a molecule. acadpubl.eu This method investigates interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. Higher stabilization energies indicate more intense interactions and greater molecular stability. acadpubl.euwalisongo.ac.id

Tautomeric Stability Investigations

Pyrazol-4-ols, like other pyrazolone (B3327878) derivatives, can exist in different tautomeric forms due to the migration of a proton. clockss.org For this compound, the primary tautomers would be the OH-form (the pyrazol-4-ol itself), the CH-form (a pyrazolin-4-one), and potentially an NH-form if the pyrazole nitrogen participates. clockss.org

Computational studies are crucial for investigating the relative stability of these tautomers. By calculating the total energy of each possible tautomeric form, researchers can predict which isomer is the most stable and therefore most likely to be present. beilstein-journals.org The stability can be influenced by factors such as the solvent environment, with different tautomers being favored in different solvents. clockss.orgbeilstein-journals.org For similar pyrazolone structures, NMR spectroscopy has been used in conjunction with theoretical calculations to determine the predominant tautomeric form in solution. clockss.orgbeilstein-journals.org

Molecular Modeling and Simulation Studies

Pharmacophore Modeling

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. semanticscholar.org This method is particularly valuable when the three-dimensional structure of the biological target is unknown. mdpi.com The process involves analyzing a set of molecules with known activity against a specific target to derive a common feature hypothesis.

A typical workflow for generating a ligand-based pharmacophore model for a series of analogs related to this compound would involve:

Selection of a Training Set: A diverse set of molecules with a range of biological activities would be compiled.

Conformational Analysis: The possible three-dimensional arrangements (conformers) of each molecule in the training set are generated.

Feature Identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings are identified for each molecule. semanticscholar.org

Pharmacophore Model Generation: Computational algorithms align the conformers of the active molecules to find a common spatial arrangement of these features that is hypothesized to be essential for biological activity.

Without experimental data on a series of active compounds including this compound, a specific pharmacophore model cannot be constructed.

Identification of Key Features for Biological Recognition

The key features for biological recognition are the specific chemical moieties and their spatial orientation within a molecule that are critical for its interaction with a biological target. These features are the core components of a pharmacophore model. For a molecule like this compound, one could hypothesize potential key features based on its structure:

Hydrogen Bond Donor: The hydroxyl (-OH) group on the pyrazole ring can act as a hydrogen bond donor.

Hydrogen Bond Acceptor: The nitrogen atoms in the pyrazole ring and the oxygen of the hydroxyl group can function as hydrogen bond acceptors.

Hydrophobic/Aromatic Features: The 2,4-dichlorophenyl ring provides a significant hydrophobic and aromatic region, which could be involved in van der Waals or pi-pi stacking interactions with a receptor.

The relative importance and precise spatial arrangement of these features for a specific biological activity would need to be determined through the generation and validation of a pharmacophore model, which, as stated, is not currently available for this compound.

Table 1: Hypothetical Pharmacophoric Features of this compound

| Feature Type | Potential Origin in Compound |

| Hydrogen Bond Donor | Hydroxyl group (-OH) |

| Hydrogen Bond Acceptor | Pyrazole nitrogen atoms, Hydroxyl oxygen |

| Aromatic Ring | 2,4-dichlorophenyl group |

| Hydrophobic Region | 2,4-dichlorophenyl group |

This table is illustrative and based on the chemical structure, not on published experimental or computational data.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations can provide valuable insights into the conformational flexibility of a ligand and its stability when bound to a biological target. researchgate.net

A typical MD simulation study for this compound, likely in complex with a target protein, would involve:

System Setup: The molecule (and its receptor, if known) is placed in a simulated environment, typically a box of water molecules and ions to mimic physiological conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any steric clashes or unfavorable interactions.

Simulation Production: The simulation is run for a specific period (nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps.

Trajectory Analysis: The resulting trajectory is analyzed to understand the molecule's conformational changes, flexibility, and interactions with its environment. nih.gov

Such simulations could reveal the preferred conformations of the dichlorophenyl ring relative to the pyrazole core and how the hydroxyl group orients itself, which could be critical for biological activity. However, no such specific MD simulation studies have been published for this compound.

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net If a validated pharmacophore model for this compound and its analogs were available, it could be used as a 3D query to screen virtual compound databases. nih.gov

The general workflow for a ligand-based virtual screening campaign would be:

Database Preparation: Large chemical databases (e.g., ZINC, Maybridge) are prepared by generating 3D conformers for each molecule.

Pharmacophore-Based Filtering: The database is screened to identify molecules that match the key features of the pharmacophore model.

Further Filtering: The resulting hits can be further filtered based on other properties, such as drug-likeness (e.g., Lipinski's rule of five) or predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Selection for Biological Testing: The most promising candidates are selected for synthesis and experimental validation.

Without a specific pharmacophore model or a known biological target for this compound, it is not possible to conduct or report on a virtual screening study.

Biological Activities of 1 2,4 Dichlorophenyl 1h Pyrazol 4 Ol and Derivatives: Mechanistic and in Vitro Studies

Investigation of Enzyme Inhibition Mechanisms

Derivatives of the pyrazole (B372694) class have been extensively studied for their potential to inhibit various enzymes involved in a range of physiological and pathological processes.

Kinase Inhibition (e.g., PI3 kinase, CDK2, EGFRK, VEGFR-2, Aurora A)

Pyrazole-based compounds have emerged as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes.

PI3 Kinase: A series of (1H-pyrazol-4-yl)methanamines were synthesized and evaluated for their inhibitory potential against the PI3Kγ enzyme. Modifications to the initial molecules led to a significant improvement in inhibitory activity, with some compounds showing up to 73% inhibition. thaiscience.inforesearchgate.net

CDK2: Novel series of pyrazole derivatives have been designed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). One study reported a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, with the most potent compound, 15 , exhibiting a Kᵢ value of 0.005 µM. nih.govnih.gov Another study identified a pyrazole derivative, compound 4 , which showed exceptional anti-proliferative activity and was confirmed to inhibit CDK2 in Western blot analysis. rsc.org

EGFRK: Two series of pyrazole derivatives containing a thiourea (B124793) skeleton were designed as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. nih.gov Compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) was identified as the most potent, with an IC₅₀ of 0.07 μM, which is comparable to the control drug erlotinib. nih.gov

Aurora A: A pyrazole derivative, compound 8 , was identified as a dual inhibitor of Aurora A and Aurora B kinases, with IC₅₀ values of 35 nM and 75 nM, respectively. nih.gov

Table 1: Kinase Inhibition by Pyrazole Derivatives

| Kinase Target | Derivative Class/Compound | Potency (IC₅₀ / Kᵢ) | Reference |

| PI3Kγ | (1H-pyrazol-4-yl)methanamines | Up to 73% inhibition | thaiscience.info |

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines (Compound 15 ) | Kᵢ = 0.005 µM | nih.govnih.gov |

| EGFRK | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5 ) | IC₅₀ = 0.07 μM | nih.gov |

| Aurora A | Compound 8 | IC₅₀ = 35 nM | nih.gov |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoaminergic neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. mdpi.com Pyrazole and its derivatives have been identified as promising MAO-B inhibitors. nih.gov

Halogenated pyrazolines, in particular, have demonstrated potent and selective MAO-B inhibition. nih.gov Studies have shown that halogen substitutions on the phenyl ring at the fifth position of the pyrazoline structure can lead to potent MAO-B inhibition. nih.gov For instance, the compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7 ) showed the highest potency against MAO-B with an IC₅₀ value of 0.063 µM. nih.gov Another study reported that 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a compound containing the dichlorophenyl moiety, exhibited notable and specific inhibition of MAO-B with an IC₅₀ value of 0.036 μM. mdpi.com

Table 2: MAO-B Inhibition by Pyrazole Derivatives

| Compound/Derivative | Potency (IC₅₀) | Reference |

| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7 ) | 0.063 µM | nih.gov |

| 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | 0.036 µM | mdpi.com |

Glycosidase Inhibition (e.g., α-Glucosidase)

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.govnih.gov Several studies have highlighted pyrazole derivatives as effective α-glucosidase inhibitors. nih.govnih.govresearch-nexus.net

In one study, novel 5-aryl pyrazole-glucose hybrids were synthesized and showed superior in vitro inhibitory effects compared to acarbose. nih.gov Compound 8g from this series was particularly potent, with an IC₅₀ of 0.5 µM, and kinetic studies revealed it to be a competitive inhibitor (Kᵢ = 0.46 µM). nih.gov Another investigation of pyrazole and pyrazolone (B3327878) derivatives found that while some compounds inhibited both α-amylase and α-glucosidase, one derivative specifically inhibited α-glucosidase, highlighting the potential for developing selective inhibitors. research-nexus.netbohrium.com

Table 3: α-Glucosidase Inhibition by Pyrazole Derivatives

| Compound/Derivative | Potency (IC₅₀ / Kᵢ) | Inhibition Type | Reference |

| 5-aryl pyrazole-glucose hybrid (8g ) | IC₅₀ = 0.5 µM, Kᵢ = 0.46 µM | Competitive | nih.gov |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1 ) | IC₅₀ = 75.62 ± 0.56 µM | - | nih.gov |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2 ) | IC₅₀ = 95.85 ± 0.92 µM | - | nih.gov |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-4) is a serine exopeptidase involved in glucose homeostasis, making it a target for type 2 diabetes treatment. nih.gov Pyrazole-based compounds have been reported as effective DPP-4 inhibitors. nih.govmdpi.com The inclusion of the pyrazole ring system can significantly affect interactions with the DPP-IV active site. mdpi.comresearchgate.net

A study on new pyrazole-containing thiosemicarbazones identified compound 2f (4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide) as the most effective DPP-4 inhibitor in its series, with an IC₅₀ value of 1.266 ± 0.264 nM, which was more potent than the reference drug sitagliptin (B1680988) (IC₅₀ = 4.380 ± 0.319 nM). nih.gov

Table 4: DPP-IV Inhibition by a Pyrazole Derivative

| Compound | Potency (IC₅₀) | Reference |

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f ) | 1.266 ± 0.264 nM | nih.gov |

| Sitagliptin (Reference) | 4.380 ± 0.319 nM | nih.gov |

Inhibition of Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key mediators of inflammation. nih.govbsu.edu.eg Dual inhibition of these enzymes is a strategy for developing anti-inflammatory agents. bsu.edu.eg The pyrazole ring is a core component of selective COX-2 inhibitors like celecoxib (B62257). nih.govju.edu.sa

A series of rimonabant (B1662492) analogues, which include the 1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol core structure, were synthesized and evaluated for their anti-inflammatory effects. nih.govresearchgate.net The morpholine (B109124) analogue 7y (1-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione) was found to inhibit the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-induced BV2 microglial cells. nih.govresearchgate.net Another study on pyrazole–pyridazine hybrids identified trimethoxy derivatives 5f and 6f as highly active COX-2 inhibitors, with IC₅₀ values of 1.50 and 1.15 μM, respectively, demonstrating greater potency than celecoxib. rsc.org

Table 5: COX-2 Inhibition by Pyrazole Derivatives

| Compound/Derivative | Potency (IC₅₀) | Selectivity | Reference |

| Pyrazole–pyridazine hybrid (5f ) | 1.50 µM | Higher than celecoxib | rsc.org |

| Pyrazole–pyridazine hybrid (6f ) | 1.15 µM | Higher than celecoxib | rsc.org |

| Halogenated triarylpyrazoles (Compound 9 ) | 0.26 µM | SI = 192.3 | nih.gov |

Modulation of Cellular Pathways and Processes In Vitro

Beyond direct enzyme inhibition, derivatives of 1-(2,4-dichlorophenyl)-1H-pyrazol have been shown to modulate key cellular signaling pathways involved in inflammation and cell survival in vitro.

In studies using LPS-induced BV2 microglial cells, the rimonabant analogue 7y , which contains the 1-(2,4-dichlorophenyl)pyrazole structure, demonstrated significant anti-inflammatory effects. nih.govresearchgate.net This compound suppressed the production of nitric oxide (NO) in a dose-dependent manner. nih.govresearchgate.net Mechanistic studies revealed that compound 7y also inhibited the expression of pro-inflammatory cytokines and attenuated the LPS-induced activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of ERK MAPK. nih.govresearchgate.net These findings indicate that its anti-inflammatory effects are mediated through the ERK pathway. nih.gov

Furthermore, other pyrazole derivatives have been shown to influence pathways related to apoptosis. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives containing a dichlorophenyl group were found to target the anti-apoptotic protein Bcl-2 and induce DNA damage, suggesting their potential as anticancer agents by activating apoptotic pathways. nih.gov Additionally, CDK2-inhibiting pyrazole derivatives have been observed to induce cell cycle arrest at the G1 or S and G2/M phases and promote apoptosis in cancer cell lines. nih.govnih.govrsc.org

Mechanisms of Antiproliferative Action on Cancer Cell Lines (e.g., MCF-7, HepG-2, HCT-116, A549)

Derivatives of pyrazole have demonstrated significant antiproliferative activity against a variety of human cancer cell lines through diverse mechanisms of action. Studies have shown that these compounds can effectively inhibit the growth of tumor cells, including those of breast (MCF-7), liver (HepG-2), colon (HCT-116), and lung (A549) cancers. nih.govresearchgate.netekb.eg

One of the key mechanisms identified is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. nih.gov Certain pyrazole and pyrimidine (B1678525) derivatives have been reported to act as DNA intercalators, inserting themselves between the base pairs of DNA, which can disrupt DNA structure and function, ultimately leading to cell death. nih.gov The cytotoxic effects of these compounds are often dose-dependent. For instance, a novel pyrazole derivative, PTA-1, has shown potent cytotoxicity against a panel of different cancer cell lines. nih.gov

The antiproliferative activity is also influenced by the specific chemical substitutions on the pyrazole ring. For example, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown potent cytotoxicity against MCF-7, HepG2, and A549 cell lines, with some compounds exhibiting greater potency than the reference drug doxorubicin. ekb.eg Specifically, compound 4d in one study showed remarkable antitumor efficacy against MCF-7 and HepG2 cells, while compound 4c was highly active against the A549 cell line. ekb.eg Another study on indolyl-pyrimidine hybrids highlighted a compound with strong anticancer activity against MCF-7, HepG2, and HCT-116 cell lines. ekb.eg

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various cancer cell lines, as measured by their IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative 2 | A549 | 6.30 | nih.gov |

| Pyrazole Derivative 2 | HCT-116 | 10.60 | nih.gov |

| Pyrazole Derivative 2 | HepG2 | 8.80 | nih.gov |

| Pyrazole Derivative 2 | MCF-7 | 8.30 | nih.gov |

| Pyrazole Derivative 3 | A549 | 6.10 | nih.gov |

| Pyrazole Derivative 3 | HCT-116 | 11.00 | nih.gov |

| Pyrazole Derivative 3 | HepG2 | 8.95 | nih.gov |

| Pyrazole Derivative 3 | MCF-7 | 8.65 | nih.gov |

| Pyrimidine Derivative 4 | A549 | 5.50 | nih.gov |

| Pyrimidine Derivative 4 | HCT-116 | 9.77 | nih.gov |

| Pyrimidine Derivative 4 | HepG2 | 7.12 | nih.gov |

| Pyrimidine Derivative 4 | MCF-7 | 7.85 | nih.gov |

| Pyrazolo[1,5-a]pyrimidine 4d | HepG2 | 0.14 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine 4d | MCF-7 | 0.72 | ekb.eg |

| Pyrazolo[1,5-a]pyrimidine 4e | MCF-7 | 0.22 | ekb.eg |

Induction of Apoptosis and Cell Cycle Alteration Mechanisms

In addition to inhibiting proliferation, pyrazole derivatives are known to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The induction of apoptosis is often accompanied by alterations in the cell cycle, the series of events that take place in a cell leading to its division and duplication.

Studies on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives have shown their ability to induce cell cycle arrest and apoptosis in human acute leukemia cell lines (K562 and Jurkat). researchgate.net For example, one derivative caused cell cycle arrest at the G2/M phase in K562 cells and at the G0/G1 phase in Jurkat cells. researchgate.net The mechanisms of cell death involved both extrinsic and intrinsic apoptotic pathways, including the activation of caspase-3, a key executioner caspase in apoptosis. researchgate.net

Another novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) at low micromolar concentrations. nih.gov This was evidenced by the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation, all hallmarks of apoptosis. nih.gov Similarly, other research has demonstrated that certain benzimidazole (B57391) derivatives can induce cell cycle arrest at different phases (G1, S, or G2) and trigger apoptosis in lung, breast, and ovarian cancer cells. mdpi.com The disruption of microtubules, which are essential for mitosis, can also lead to cell cycle arrest in the G2/M phase and subsequent apoptosis. semanticscholar.org

The pro-apoptotic effects can be mediated through the regulation of key proteins involved in apoptosis. For instance, some pyrazoline compounds have been shown to cause mitochondrial damage and increase the Bax/Bcl-2 ratio, which promotes the release of pro-apoptotic factors from the mitochondria. researchgate.net

Attenuation of Inflammatory Pathways (e.g., NF-κB, ERK MAPK)

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer and neurodegenerative disorders. Pyrazole derivatives have been investigated for their anti-inflammatory properties, with studies pointing to their ability to modulate key inflammatory signaling pathways.

One such pathway is the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation. nih.gov A specific pyrazole derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has been shown to attenuate the lipopolysaccharide (LPS)-induced activation of NF-κB in microglial cells. nih.gov This inhibition of NF-κB leads to a decrease in the production of pro-inflammatory mediators. nih.gov

Another critical inflammatory signaling cascade is the mitogen-activated protein kinase (MAPK) pathway, which includes kinases like ERK, JNK, and p38. Flavonols, for example, have been shown to inhibit the activation of MAPK pathways by suppressing the phosphorylation of JNK, ERK, and p38. researchgate.net The pyrazole derivative CDMPO also demonstrated the ability to inhibit the phosphorylation of p38 MAPK in BV2 microglial cells. nih.gov By targeting these pathways, pyrazole derivatives can effectively reduce the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and decrease the release of pro-inflammatory cytokines. nih.govresearchgate.net

Neuroprotective Mechanisms

Neuroinflammation and oxidative stress are major contributors to the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's disease. acgpubs.orgucm.es The anti-inflammatory properties of pyrazole derivatives also contribute to their potential as neuroprotective agents.

The compound CDMPO has been studied for its neuroprotective effects in a mouse model of Parkinson's disease. nih.gov By inhibiting pro-inflammatory molecules through the NF-κB and p38 MAPK signaling pathways, CDMPO was able to protect dopaminergic neurons from damage and improve behavioral impairments. nih.gov This suggests that targeting microglia-mediated neuroinflammation is a viable strategy for mitigating the progression of such diseases. nih.gov

Other studies have explored the neuroprotective potential of phenylacetamide derivatives bearing a 1H-pyrazole ring. acgpubs.org These compounds have shown the ability to restore cell viability in neuronal cell lines exposed to neurotoxins like 6-hydroxydopamine (6-OHDA). acgpubs.org The neuroprotective activity of some N-propananilide derivatives containing a pyrazole ring has been linked to their ability to decrease the levels of the pro-apoptotic protein Bax and the activation of caspase-3. nih.gov Furthermore, the selective inhibition of monoamine oxidase B (MAO-B) is another established therapeutic approach for Parkinson's disease, and certain indole-derived 1,2,4-oxadiazoles, which are structurally related to pyrazoles, have shown potent and selective MAO-B inhibition. mdpi.com

Antimicrobial Activity Investigations (In Vitro)

Antibacterial Efficacy and Mechanisms

Pyrazole derivatives have been extensively studied for their antibacterial properties against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. meddocsonline.orgekb.eg The antibacterial activity is often evaluated by measuring the zone of inhibition in agar (B569324) diffusion assays and determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). bdpsjournal.org

Derivatives such as 3-phenyl-5-pyrazolone (PhPzO) have demonstrated significant activity against bacteria like Bacillus subtilis. bdpsjournal.org The nature of the functional groups attached to the pyrazole ring has been shown to influence the antibacterial efficacy. bdpsjournal.org For instance, some 4-functionalized pyrazoles have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. meddocsonline.org

The following table presents the antibacterial activity of selected pyrazole derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/mL) | MBC (mg/mL) | Reference |

| PhPzO | Staphylococcus aureus | 13 | - | - | bdpsjournal.org |

| MePzO | Bacillus subtilis | 12 | 1.25 | 5 | bdpsjournal.org |

| MePzO | Pseudomonas aeruginosa | 8 | - | 10 | bdpsjournal.org |

| PhPzO | Salmonella enterica | 8 | 5 | >10 | bdpsjournal.org |

| PhPzO | Bacillus subtilis | - | 0.625 | 2.5 | bdpsjournal.org |

| PrPzO | Escherichia coli | - | 1.25 | >10 | bdpsjournal.org |

| PrPzO | Staphylococcus aureus | - | 1.25 | 5 | bdpsjournal.org |

Antifungal Efficacy and Mechanisms

In addition to their antibacterial effects, pyrazole derivatives have also shown promise as antifungal agents. meddocsonline.org In vitro studies have demonstrated their efficacy against various fungal pathogens, including human pathogens like Candida albicans and Aspergillus niger, as well as plant pathogenic fungi. nih.govresearchgate.netbohrium.com

A series of novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives exhibited excellent and broad-spectrum in vitro antifungal activities. researchgate.netbohrium.com The presence of a phenyl group at the 1-position of the pyrazole ring was found to be important for this activity. researchgate.netbohrium.com Mechanistic studies on one such derivative suggested that it may disrupt the cell membrane of the fungal mycelium, thereby inhibiting its growth. researchgate.netbohrium.com

The antifungal activity of these compounds is often quantified by their EC50 values (the concentration that causes 50% of the maximum effect). The following table summarizes the antifungal activity of a selected pyrazole carboxamide derivative (Y13) against several plant pathogenic fungi.

| Compound/Derivative | Fungal Strain | EC50 (mg/L) | Reference |

| Y13 | Gibberella zeae | 13.1 | researchgate.net |

| Y13 | Botryosphaeria dothidea | 14.4 | researchgate.net |

| Y13 | Fusarium prolifeatum | 13.3 | researchgate.net |

| Y13 | Fusarium oxysporum | 21.4 | researchgate.net |

Table of Compound Names Mentioned

| Abbreviation/Code | Full Chemical Name |

| PTA-1 | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide |

| CDMPO | 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide |

| PhPzO | 3-phenyl-5-pyrazolone |

| MePzO | 3-methyl-5-pyrazolone |

| PrPzO | 3-propyl-5-pyrazolone |

| Y13 | N-(pyridin-4-yl)-1-(o-tolyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |

Antitubercular Activity

Derivatives of the 1-(2,4-dichlorophenyl)-1H-pyrazole scaffold have emerged as a promising class of compounds in the search for novel antitubercular agents. The global health threat posed by drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new chemical entities with alternative mechanisms of action.

One notable study identified a nitroso pyrazole derivative, NSC 18725, as a potent inhibitor of both fast and slow-growing mycobacteria, with a minimum inhibitory concentration (MIC99) value of 0.3125 μM. nih.gov Structure-activity relationship (SAR) studies within this series revealed that the presence of a para-chlorophenyl substitution on the pyrazole ring was crucial for its antimycobacterial efficacy. nih.gov The proposed mechanism of action for NSC 18725 involves the induction of autophagy in macrophages, a host-cell process that can lead to the elimination of intracellular mycobacteria. nih.gov This suggests a host-directed therapeutic approach, which is a valuable strategy in combating drug resistance.

Further research into 1,3,5-trisubstituted pyrazoles has also shown significant activity against M. tuberculosis. nih.gov These studies indicate that the pyrazole core can serve as a template for the development of inhibitors targeting essential mycobacterial enzymes, such as MmpL3, which is involved in the transport of mycolic acids and is crucial for the formation of the mycobacterial cell wall. nih.gov

In another investigation, a series of 3,5-disubstituted-pyrazoline derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Ra. One of the synthesized compounds, N-(4-hydroxyphenyl)(5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, demonstrated notable antitubercular potential. mdpi.com

| Compound | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-(4-hydroxyphenyl)(5-(2,4-dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone | Mycobacterium tuberculosis H37Ra | MIC | 60-140 µM | mdpi.com |

Anti-Inflammatory Effects (Mechanistic Insights)

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the selective COX-2 inhibitor celecoxib being a prominent example. Derivatives of this compound have also been investigated for their potential to modulate inflammatory pathways.

A significant study focused on 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), a derivative of the subject compound. In vitro studies using lipopolysaccharide (LPS)-stimulated microglial cells demonstrated that CDMPO significantly attenuated the production of nitric oxide (NO). nih.gov Furthermore, CDMPO markedly inhibited the release of pro-inflammatory cytokines and prostaglandin (B15479496) E2 (PGE2). nih.gov This inhibition was associated with the suppressed expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Mechanistically, the anti-inflammatory effects of CDMPO were attributed to its ability to attenuate the LPS-induced activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, it inhibited the phosphorylation of the inhibitor of kappa B alpha (IκBα) and p38 mitogen-activated protein kinase (MAPK). nih.gov The NF-κB and p38 MAPK pathways are critical regulators of the inflammatory response, and their inhibition by CDMPO highlights a clear mechanism for its anti-inflammatory action.

| Compound | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO) | LPS-stimulated primary microglia and BV2 cells | - Attenuated NO production

| nih.gov |

Antidiabetic/Hypoglycemic Mechanisms

The potential of pyrazole derivatives as antidiabetic agents has been explored, with a primary focus on the inhibition of key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. Inhibition of these enzymes can delay the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.

While specific studies on this compound are limited, research on related pyrazole structures provides valuable insights. For instance, a series of acyl pyrazole sulfonamides were synthesized and evaluated for their α-glucosidase inhibitory activity. frontiersin.org Several of these compounds, particularly those with a chlorine atom at the para-position of a phenyl ring, demonstrated potent inhibition of α-glucosidase, with IC50 values significantly lower than the standard drug, acarbose. frontiersin.org This suggests that the electronic properties conferred by halogen substituents can positively influence the inhibitory activity.

The general mechanism for pyrazole-based α-glucosidase inhibitors is believed to involve competitive or non-competitive binding to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. scispace.com The structural features of the pyrazole ring and its substituents play a crucial role in determining the binding affinity and inhibitory potency. nih.gov

Antiviral Properties

The broad biological spectrum of pyrazole derivatives extends to antiviral activity against a range of DNA and RNA viruses. nih.gov While specific data for this compound is not extensively available, studies on structurally related compounds highlight the potential of this chemical class.

For example, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were evaluated for their antiviral activity against a panel of viruses. nih.gov Several of these derivatives demonstrated significant inhibitory effects against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. nih.gov The mechanism of action for such pyrazole derivatives can be varied, potentially involving the inhibition of viral entry, replication, or release from host cells.

In the context of coronaviruses, hydroxyquinoline-pyrazole hybrids have been investigated as potential antiviral agents against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These studies underscore the versatility of the pyrazole scaffold in the design of antiviral compounds. The specific substitutions on the pyrazole ring are critical in determining the target virus and the potency of the antiviral effect.

Antioxidant Activity and Associated Mechanisms

Derivatives of pyrazole are known to possess antioxidant properties, primarily through their ability to act as free radical scavengers. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases.

Studies on various pyrazole derivatives have demonstrated their capacity to scavenge free radicals in in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays. lew.ro The mechanism of antioxidant action is often attributed to the ability of the pyrazole ring and its substituents to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov

In a study of 3-(5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-yl)-1-(furan-2-yl)prop-2-en-1-one, a derivative containing the 2,4-dichlorophenyl moiety, significant free radical scavenging activity was observed. ijrps.com The presence of the phenolic hydroxyl group and the conjugated system in such molecules can contribute to their antioxidant potential. The dichlorophenyl group can modulate the electronic properties of the molecule, potentially influencing its radical scavenging efficacy.

| Compound | Assay | Key Finding | Reference |

|---|---|---|---|

| 3-(5-(2,4-dichlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-yl)-1-(furan-2-yl)prop-2-en-1-one | DPPH radical scavenging assay | Demonstrated free radical scavenging activity | ijrps.com |

Structure Activity Relationship Sar Studies of 1 2,4 Dichlorophenyl 1h Pyrazol 4 Ol and Its Derivatives

Influence of Substituents on Biological Activity Profiles

Substitutions on the pyrazole (B372694) ring, particularly at the 3, 4, and 5-positions, have been shown to be critical. For instance, the introduction of different groups at the 4-position of the pyrazole core can significantly impact activity. The hydroxyl group at this position is a key feature, and its replacement or modification can lead to substantial changes in biological response. Studies on related pyrazole scaffolds have demonstrated that this position can tolerate a range of substituents, which can be tailored to optimize interactions with specific biological targets.

On the dichlorophenyl ring, the position and nature of the halogen atoms are significant. The 2,4-dichloro substitution pattern is a common feature in many biologically active pyrazole derivatives, suggesting its importance for target engagement. Modifications to this pattern, such as the removal of one or both chlorine atoms or their replacement with other halogens like fluorine or bromine, can lead to a decrease in activity, highlighting the specific requirement for this substitution for certain biological targets. nih.gov Furthermore, the introduction of other substituents on the phenyl ring, such as methyl or methoxy (B1213986) groups, can also alter the activity profile, likely by affecting the compound's electronic properties and steric interactions with the target. nih.gov

The following table summarizes the influence of various substituents on the biological activity of pyrazole derivatives, based on findings from related studies.

| Moiety | Position of Substitution | Type of Substituent | General Effect on Biological Activity |

| Pyrazole Ring | 3-position | Aryl or heteroaryl groups | Can enhance potency and selectivity. |

| Pyrazole Ring | 4-position | Hydroxyl, amino, or alkyl groups | Critical for activity; modifications can significantly alter the biological profile. |

| Pyrazole Ring | 5-position | Small alkyl or substituted phenyl groups | Can influence potency and target selectivity. |

| Phenyl Ring | 2-position | Halogen (e.g., Cl, F) | Often crucial for potent activity. |